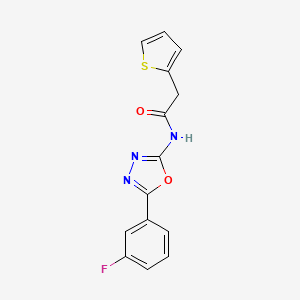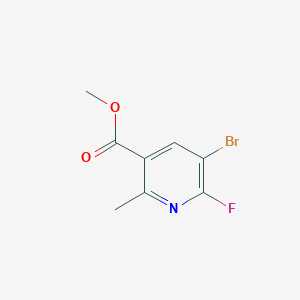
Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate” is a chemical compound that is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 2-Bromo-5-fluoro-6-methylpyridine . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods have been reported .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 . The molecular weight is 234.02 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.02 . It is a solid at room temperature . The storage temperature is ambient .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
A significant focus in research involving methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate lies in the development of efficient synthesis techniques for related compounds. For example, Hirokawa et al. (2000) detailed an efficient synthesis route for a carboxylic acid moiety that acts as a dopamine and serotonin receptors antagonist, highlighting the methodological advancements in synthesizing complex molecules for pharmaceutical applications (Hirokawa, Horikawa, & Kato, 2000). Similarly, Charbonnière, Weibel, and Ziessel (2001) described the synthesis of mono-, bis-, and tris-tridentate ligands starting from a structurally related bipyridine building block, underlining the versatility of such compounds in creating complex ligands for metal cation complexation (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Applications
In the realm of green chemistry and sustainable processes, the electrocatalytic carboxylation of amino-bromopyridines with CO2 represents a novel application area. Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid, showcasing the potential of using such compounds in carbon capture and utilization strategies (Feng, Huang, Liu, & Wang, 2010).
Antimicrobial Agents Development
The research also extends to the synthesis of fluoronaphthyridines with antibacterial properties. Bouzard et al. (1992) synthesized a series of substituted naphthyridine carboxylic acids, demonstrating the importance of the structural motifs present in this compound for developing new antibacterial agents (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).
Advanced Material Synthesis
In materials science, the synthesis of complex organic frameworks and ligands for metal complexation highlights another area of application. For instance, the creation of thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings, as detailed by Calhelha and Queiroz (2010), showcases the utility of such halogenated pyridines in synthesizing materials with potential electronic or photonic applications (Calhelha & Queiroz, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of biologically active compounds for the treatment of various disorders
Mode of Action
It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in the synthesis of biologically active compounds . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine atoms are often incorporated into lead structures to improve physical, biological, and environmental properties .
Result of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the compound’s effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment.
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXFAFALKVKISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
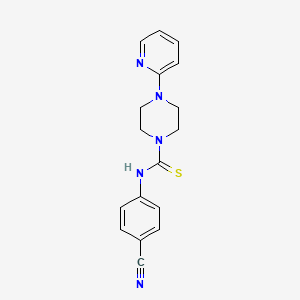
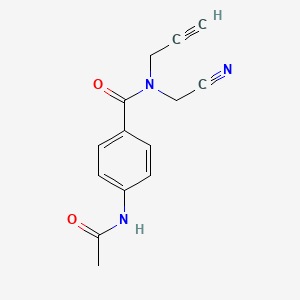
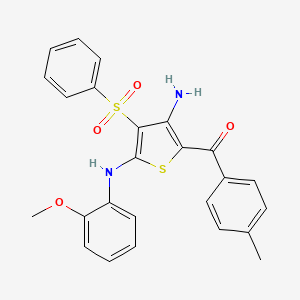
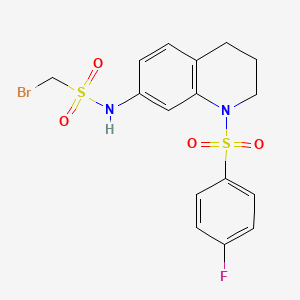

![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2685562.png)
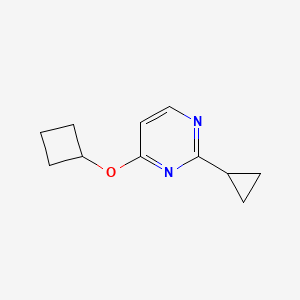
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685564.png)
![Bicyclo[2.1.1]hexan-2-amine;hydrochloride](/img/structure/B2685566.png)
